![molecular formula C8H18BrNOS B12542845 Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide CAS No. 146839-13-6](/img/structure/B12542845.png)
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged and feature three organic substituents attached to a sulfur atom. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Sulfonium salts, including Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide, are typically synthesized through the alkylation of thioethers with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the thioether reacts with an alkyl halide to form the sulfonium salt . For example, the reaction of dimethyl sulfide with an alkyl halide like iodomethane yields the corresponding sulfonium salt.
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or biphasic extraction, to obtain high-purity products . The use of automated reactors and controlled reaction conditions ensures consistent quality and yield in industrial settings.
化学反応の分析
Types of Reactions
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: Sulfonium compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can react with sulfonium salts under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
科学的研究の応用
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide has diverse applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide involves its ability to act as an electrophile due to the positive charge on the sulfur atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, forming new chemical bonds. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
類似化合物との比較
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methylide
- S-adenosylmethionine (AdoMet)
Uniqueness
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is unique due to its specific substituents, which confer distinct reactivity and properties compared to other sulfonium salts. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it particularly valuable in synthetic chemistry .
特性
CAS番号 |
146839-13-6 |
|---|---|
分子式 |
C8H18BrNOS |
分子量 |
256.21 g/mol |
IUPAC名 |
[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;bromide |
InChI |
InChI=1S/C8H18NOS.BrH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
GEEUTVIKPLNHJM-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C(=O)C[S+](C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


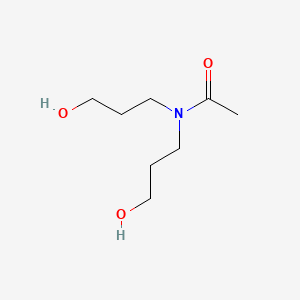
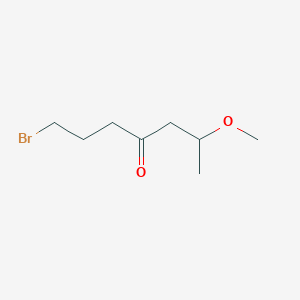
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
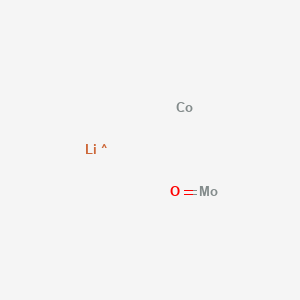
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
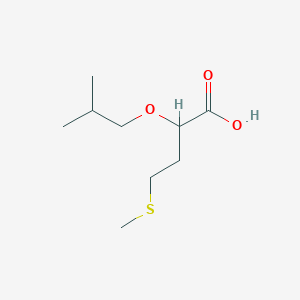
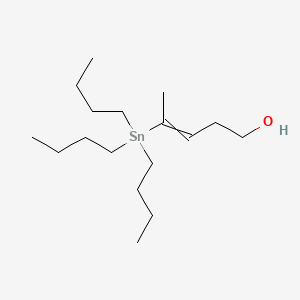
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
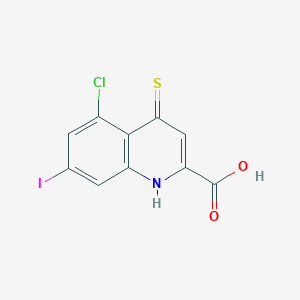
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
